hDDAH-1-IN-1

DDAH1 Enzyme kinetics Inhibition constant

Choose hDDAH-1-IN-1 (compound 8a) for selective inhibition of human DDAH-1 without off-target NOS or arginase activity. Its non-amino acid scaffold provides a distinct chemotype for SAR studies, overcoming the pharmacokinetic limitations of arginine-based inhibitors like L-257/L-291. With a defined Ki of 18 µM, it ensures precise dose-response experiments in recombinant enzyme or cell-based ADMA/NO assays. Ideal for dissecting DDAH-1 vs. DDAH-2 biology when used alongside isoform-specific tools. NOT recommended for in vivo use without prior pharmacokinetic validation.

Molecular Formula C8H20N4O
Molecular Weight 188.27 g/mol
Cat. No. B12426984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehDDAH-1-IN-1
Molecular FormulaC8H20N4O
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESCOCCNC(=NCCCCN)N
InChIInChI=1S/C8H20N4O/c1-13-7-6-12-8(10)11-5-3-2-4-9/h2-7,9H2,1H3,(H3,10,11,12)
InChIKeySJQJFADASWPDIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hDDAH-1-IN-1: A Non-Amino Acid DDAH1 Inhibitor for NO Pathway Research Procurement


hDDAH-1-IN-1 (compound 8a, CAS 1229238-69-0) is a selective, non-amino acid catalytic site inhibitor of human dimethylarginine dimethylaminohydrolase-1 (hDDAH-1), an enzyme that metabolizes asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS) . By inhibiting DDAH-1, hDDAH-1-IN-1 elevates ADMA levels, thereby modulating nitric oxide (NO) production in pathological states . This compound represents a class of small molecule DDAH1 inhibitors distinct from arginine-based analogues [1].

Why Generic Substitution of hDDAH-1-IN-1 with Alternative DDAH1 Inhibitors Compromises Experimental Reproducibility


DDAH1 inhibitors are not functionally interchangeable due to substantial differences in isoform selectivity, binding modes, and chemical scaffolds [1]. Early arginine-based inhibitors like L-257 and L-291 exhibit competitive binding but suffer from limited potency and unfavorable pharmacokinetics [2]. In contrast, hDDAH-1-IN-1 is a non-amino acid inhibitor with a distinct binding mode that may confer different selectivity and metabolic stability profiles . Procuring a generic DDAH1 inhibitor without verifying its specific kinetic parameters and isoform selectivity can lead to inconsistent ADMA modulation and unreliable NO pathway readouts [3].

hDDAH-1-IN-1 Quantitative Differentiation: Comparative Activity and Selectivity Evidence


hDDAH-1-IN-1 Inhibits Recombinant hDDAH-1 with a Ki of 18 µM

hDDAH-1-IN-1 (compound 8a) inhibits human recombinant DDAH-1 with a Ki of 18 µM, demonstrating competitive binding at the catalytic site . While no direct head-to-head comparison with L-257 is available, the reported Ki value for hDDAH-1-IN-1 provides a benchmark for researchers selecting a DDAH1 inhibitor. In contrast, L-257 is reported to have an IC50 of <25 µM against DDAH1 , suggesting comparable potency ranges.

DDAH1 Enzyme kinetics Inhibition constant

hDDAH-1-IN-1 Demonstrates Selectivity for DDAH-1 Over DDAH-2

hDDAH-1-IN-1 is reported to be a selective inhibitor of hDDAH-1, with no significant effect on DDAH-2 activity . This isoform selectivity is critical for studies dissecting the distinct roles of DDAH1 and DDAH2 in NO regulation. While direct comparative data against other DDAH1 inhibitors like L-291 is lacking, L-291 has been shown to fully inhibit recombinant DDAH1 at 100 µM while having no effect on DDAH2 [1], suggesting that both compounds exhibit DDAH1 selectivity.

DDAH1 Isoform selectivity DDAH2

hDDAH-1-IN-1 Lacks Direct Inhibition of NOS and Arginase

hDDAH-1-IN-1 does not significantly affect the activity of nitric oxide synthases (NOSs) or arginase . This off-target profile is advantageous compared to direct NOS inhibitors, which have faced clinical challenges due to broad inhibition of both beneficial and detrimental NO production [1]. In contrast, L-291 has also been shown to have no direct effect on NOS activity [2], indicating that this selectivity may be a class feature.

NOS Arginase Off-target activity

hDDAH-1-IN-1 Exhibits a Non-Amino Acid Scaffold Distinct from Arginine Analogues

hDDAH-1-IN-1 is a non-amino acid catalytic site inhibitor, distinguishing it from arginine-based inhibitors like L-257, L-291, ZST316, and ZST152 . This structural difference may confer distinct pharmacokinetic properties and metabolic stability, although direct comparative data are not available. The non-amino acid scaffold addresses the limitations of arginine analogues, which often display unfavorable pharmacokinetics [1].

Chemical scaffold Arginine analogue Non-amino acid

hDDAH-1-IN-1 Lacks Publicly Reported In Vivo Pharmacokinetic Data

In contrast to other DDAH1 inhibitors like ZST316 and ZST152, for which pharmacokinetic parameters (Cmax, half-life, bioavailability) have been reported in mice [1], no peer-reviewed in vivo pharmacokinetic data are currently available for hDDAH-1-IN-1. This absence of data represents a significant knowledge gap and limits its utility for in vivo studies without additional characterization.

Pharmacokinetics In vivo ADME

hDDAH-1-IN-1: Recommended Application Scenarios for Research and Procurement


In Vitro Enzyme Inhibition Studies to Validate DDAH1-Dependent NO Modulation

hDDAH-1-IN-1 is suitable for in vitro assays requiring selective inhibition of human DDAH-1 without off-target effects on NOS or arginase [1]. Its defined Ki of 18 µM allows for precise dose-response experiments in recombinant enzyme systems or cell-based assays measuring ADMA accumulation and NO production .

Comparative Tool Compound Studies Differentiating DDAH1 vs. DDAH2 Functions

The reported selectivity of hDDAH-1-IN-1 for DDAH-1 over DDAH-2 [1] makes it a valuable tool for dissecting the distinct physiological roles of these isoforms. It can be used alongside DDAH2-selective inhibitors (if available) or in DDAH2-knockout models to attribute effects specifically to DDAH1 inhibition.

Chemical Biology Investigations of Non-Amino Acid DDAH1 Binding Modes

As a non-amino acid inhibitor, hDDAH-1-IN-1 offers a distinct chemical scaffold for structure-activity relationship (SAR) studies and molecular modeling [1]. It can serve as a starting point for medicinal chemistry efforts aimed at developing DDAH1 inhibitors with improved drug-like properties compared to arginine analogues .

Cautionary Note: In Vivo Studies Require Additional PK/PD Characterization

Due to the absence of publicly reported in vivo pharmacokinetic data [1], researchers should not assume hDDAH-1-IN-1 is directly applicable to animal studies without prior characterization. Alternative DDAH1 inhibitors like ZST316, which have established in vivo profiles [1], may be more appropriate for experiments requiring systemic administration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for hDDAH-1-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.